molecular formula C10H8F2O3 B130826 2-Acetoxy-2',4'-difluoroacetophenone CAS No. 122263-03-0

2-Acetoxy-2',4'-difluoroacetophenone

Cat. No. B130826
Key on ui cas rn: 122263-03-0
M. Wt: 214.16 g/mol
InChI Key: OOCYQJABZIZEAJ-UHFFFAOYSA-N
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Patent
US05714490

Procedure details

Add 191 g of 2-chloro-2',4'-difluoroacetophenone (Aldrich Chemical Co.) to a mixture of 246 g of sodium acetate, 3 g of Nal, and 3 L of DMF. Stir the mixture at 20° C. for 18 hr. then concentrate it to 1 L. Pour the residue into 6 L of cold dilute aqueous HCl and extract with EtOAc. Wash the extract with brine, dry it over anhydrous Na2SO4, filter the so-formed mixture, and evaporate the filtrate to leave a residue. Chromatograph the residue on silica gel, eluting with CH2Cl-2-hexane to obtain 198 g of the title compound. ##STR101##
Quantity
191 g
Type
reactant
Reaction Step One
Quantity
246 g
Type
reactant
Reaction Step Two
Name
Quantity
3 g
Type
catalyst
Reaction Step Two
Name
Quantity
3 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([F:11])=[CH:7][C:6]=1[F:12])=[O:4].[C:13]([O-:16])(=[O:15])[CH3:14].[Na+]>N[C@H](C(O)=O)CC1C=C2C(C=CC=C2)=CC=1.CN(C=O)C>[C:13]([O:16][CH2:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([F:11])=[CH:7][C:6]=1[F:12])=[O:4])(=[O:15])[CH3:14] |f:1.2|

Inputs

Step One
Name
Quantity
191 g
Type
reactant
Smiles
ClCC(=O)C1=C(C=C(C=C1)F)F
Step Two
Name
Quantity
246 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
3 g
Type
catalyst
Smiles
N[C@@H](CC1=CC=C2C=CC=CC2=C1)C(=O)O
Name
Quantity
3 L
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
Stir the mixture at 20° C. for 18 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
then concentrate it to 1 L
ADDITION
Type
ADDITION
Details
Pour the residue into 6 L of cold dilute aqueous HCl
EXTRACTION
Type
EXTRACTION
Details
extract with EtOAc
WASH
Type
WASH
Details
Wash the
EXTRACTION
Type
EXTRACTION
Details
extract with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry it over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filter the so-formed mixture
CUSTOM
Type
CUSTOM
Details
evaporate the filtrate
CUSTOM
Type
CUSTOM
Details
to leave a residue
WASH
Type
WASH
Details
Chromatograph the residue on silica gel, eluting with CH2Cl-2-hexane

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C)(=O)OCC(=O)C1=C(C=C(C=C1)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 198 g
YIELD: CALCULATEDPERCENTYIELD 92.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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